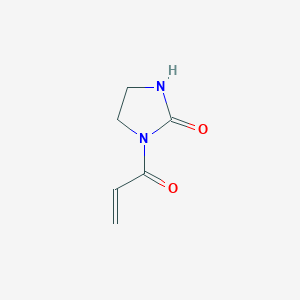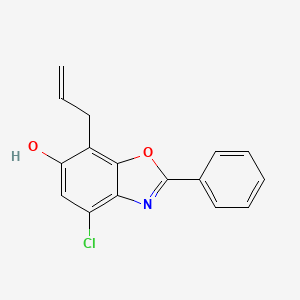
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its hexahydropyrimidine core, which is substituted with hydrazinylidene groups at positions 2, 4, and 6, and methyl groups at positions 1 and 3. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine typically involves the reaction of a suitable hexahydropyrimidine precursor with hydrazine derivatives. One common method involves the nucleophilic substitution of hydrazine on a chlorinated hexahydropyrimidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinylidene groups can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazinylidene groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted hexahydropyrimidines.
Aplicaciones Científicas De Investigación
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
Mecanismo De Acción
The mechanism by which 2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine exerts its effects involves interactions with specific molecular targets. The hydrazinylidene groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. These interactions can modulate various biochemical pathways, leading to the observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trihydrazinyl-1,3,5-triazine: Similar in structure but with a triazine core instead of a hexahydropyrimidine.
2,4,6-Trimethyl-1,3,5-triazine: Contains methyl groups at positions 2, 4, and 6, but lacks hydrazinylidene groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Features pyridyl groups instead of hydrazinylidene groups.
Uniqueness
2,4,6-Trihydrazinylidene-1,3-dimethylhexahydropyrimidine is unique due to its combination of hydrazinylidene and methyl groups on a hexahydropyrimidine core. This specific arrangement of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
113597-43-6 |
|---|---|
Fórmula molecular |
C6H14N8 |
Peso molecular |
198.23 g/mol |
Nombre IUPAC |
(2,6-dihydrazinylidene-1,3-dimethyl-1,3-diazinan-4-ylidene)hydrazine |
InChI |
InChI=1S/C6H14N8/c1-13-4(10-7)3-5(11-8)14(2)6(13)12-9/h3,7-9H2,1-2H3 |
Clave InChI |
NPBGWAPHJIEVBY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN)CC(=NN)N(C1=NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)


![2,3-Bis{2-[2-(methylselanyl)phenyl]-2-phenylethenyl}but-2-enedinitrile](/img/structure/B14296394.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)





![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)
